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5-(benzylsulfanyl)furan-2-carbaldehyde

Cat. No.: B6267185
CAS No.: 856943-78-7
M. Wt: 218.3
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Description

Significance of Furan (B31954) Scaffolds in Heterocyclic Chemistry and Material Science

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of organic compounds. researchgate.netmdpi.com Its unique electronic properties and reactivity make it an invaluable component in the synthesis of more complex molecules. In medicinal chemistry, the furan ring is present in numerous pharmaceuticals, exhibiting a wide range of biological activities. Furthermore, in material science, furan-based polymers and resins are prized for their thermal stability and mechanical properties. The versatility of the furan scaffold allows for its functionalization at various positions, leading to a diverse library of derivatives with tailored properties.

Historical Context and Evolution of Furan-2-carbaldehyde Chemistry

The chemistry of furan-2-carbaldehyde has a rich history, dating back to the 19th century. Initially isolated from agricultural byproducts, furfural's potential as a chemical intermediate was quickly recognized. Early research focused on understanding its fundamental reactivity, including the reactions of the aldehyde group and electrophilic substitution on the furan ring. Over the decades, the development of new synthetic methodologies has greatly expanded the library of furan-2-carbaldehyde derivatives. The advent of transition metal-catalyzed cross-coupling reactions, for instance, has enabled the facile introduction of various substituents at the 5-position of the furan ring, leading to compounds with novel properties and applications. researchgate.net

Research Trajectories for Sulfanyl-Substituted Furan Systems

The introduction of a sulfur-containing substituent, such as a sulfanyl (B85325) group, onto the furan ring significantly modifies its electronic and steric properties. Research into sulfanyl-substituted furan systems has been driven by the quest for new compounds with unique reactivity and potential applications in areas such as pharmaceuticals and materials science. The sulfur atom can participate in a variety of chemical transformations, offering a handle for further molecular elaboration. The investigation of these systems often involves exploring their synthesis via nucleophilic substitution or metal-catalyzed coupling reactions, as well as studying the influence of the sulfanyl group on the reactivity of the furan ring and its other substituents. For instance, the synthesis of related compounds like 5-(phenylthio)furan-2-carbaldehyde has been reported, highlighting the interest in this class of molecules. bldpharm.com

Scope and Objectives of Research on 5-(benzylsulfanyl)furan-2-carbaldehyde

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a detailed and scientifically accurate overview of this molecule, structured around its synthesis, spectroscopic characterization, and known chemical properties. By collating and presenting available research findings, this article aims to serve as a comprehensive resource for chemists and researchers interested in this particular sulfanyl-substituted furan derivative. The content will strictly adhere to the outlined sections, providing a thorough analysis of the existing knowledge base for this compound.

Properties

CAS No.

856943-78-7

Molecular Formula

C12H10O2S

Molecular Weight

218.3

Purity

95

Origin of Product

United States

Synthesis and Characterization of 5 Benzylsulfanyl Furan 2 Carbaldehyde

Synthetic Methodologies

A common and effective method for the synthesis of 5-substituted furan-2-carbaldehydes is the Meerwein arylation reaction. nih.gov This approach typically involves the reaction of a diazonium salt with furan-2-carbaldehyde in the presence of a copper catalyst. For the synthesis of this compound, a plausible route would involve the reaction of 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) with benzyl (B1604629) mercaptan in the presence of a suitable base.

Another powerful strategy for forming the C-S bond is through palladium-catalyzed cross-coupling reactions. For instance, the coupling of 5-halofuran-2-carbaldehyde with a benzylthiolate salt, catalyzed by a palladium complex, would be a viable method. researchgate.net The choice of ligands and reaction conditions would be crucial for achieving high yields and selectivity.

Spectroscopic Data and Physical Properties

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Characteristic Features
¹H NMR Signals corresponding to the aldehydic proton (around 9.5 ppm), furan (B31954) ring protons (doublets around 6.5 and 7.2 ppm), benzylic protons (singlet around 4.0 ppm), and aromatic protons of the benzyl group (multiplet between 7.2-7.4 ppm).
¹³C NMR Resonances for the carbonyl carbon (around 177 ppm), furan ring carbons (with the C-S substituted carbon appearing downfield), benzylic carbon, and aromatic carbons of the benzyl group.
IR Spectroscopy A strong absorption band for the C=O stretching of the aldehyde group (around 1670 cm⁻¹), C-H stretching of the aldehyde, and characteristic bands for the furan and benzene (B151609) rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₂H₁₀O₂S, along with characteristic fragmentation patterns including the loss of the benzyl group and the formyl group.

The physical properties, such as melting point and solubility, would be expected to be influenced by the presence of the benzylsulfanyl group, likely resulting in a solid compound with solubility in common organic solvents.

Data Tables

To provide a clearer understanding of the expected physicochemical properties, the following interactive data table summarizes key information.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate.

Chemical Reactivity and Transformations of 5 Benzylsulfanyl Furan 2 Carbaldehyde

Aldehyde Group Reactivity in Furan-2-carbaldehydes

The aldehyde group at the C2 position of the furan (B31954) ring is a key center of reactivity. Its electrophilic carbon is susceptible to nucleophilic attack, leading to a range of addition and condensation reactions characteristic of aromatic aldehydes.

Condensation Reactions with Active Methylene (B1212753) Compounds

Furan-2-carbaldehydes, including 5-substituted variants, readily undergo condensation reactions with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental for carbon-carbon bond formation. nih.govdamascusuniversity.edu.sy

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine (B6355638) or an inorganic base such as sodium carbonate. nih.govsphinxsai.com For instance, furan-2-carbaldehyde reacts with malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding furfurylidene derivatives. nih.gov The reaction is generally efficient, often completing within minutes to a few hours at room temperature or with gentle heating. nih.govdamascusuniversity.edu.sy The choice of catalyst can influence reaction times and yields; piperidine is often noted for its effectiveness due to a balance of nucleophilicity and basicity. nih.gov

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde (like a furan-2-carbaldehyde) that lacks an α-hydrogen and a ketone or another aldehyde that possesses one. wikipedia.org This reaction is typically base-catalyzed, often using sodium hydroxide. wikipedia.orgrsc.org For example, the reaction of furfural (B47365) with acetophenone (B1666503) yields 3-(furan-2-yl)-1-phenylprop-2-en-1-one, a chalcone (B49325) derivative. rsc.org These reactions can be highly selective, and in some cases, quantitative yields have been achieved in the absence of a solvent. wikipedia.orgrsc.org

The reactivity in these condensations is influenced by substituents on the furan ring. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan-2-carbaldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. scirp.org

Table 1: Examples of Knoevenagel Condensation with Furan-2-carbaldehydes This table is interactive. You can sort and filter the data.

Furan-2-carbaldehyde Derivative Active Methylene Compound Catalyst Product Yield (%) Ref
Furan-2-carbaldehyde Malononitrile Sodium Carbonate 2-(Furan-2-ylmethylene)malononitrile 86 nih.gov
Furan-2-carbaldehyde Ethyl Cyanoacetate Piperidine Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate 96 nih.gov
5-Iodo-furan-2-carbaldehyde Creatinine Piperidine 2-Acetamido-5-(5-iodo-furfurylidene)-1-methyl-imidazol-4-one 55-80 (range for derivatives) sphinxsai.com
5-Nitro-furan-2-carbaldehyde Indan-1,3-dione None (in ethanol) 2-(5-Nitro-furfurylidene)-indane-1,3-dione 46-72 (range for derivatives) damascusuniversity.edu.sy
Naphthofuran-2-carbaldehyde Ethyl Cyanoacetate None (reflux in ethanol) Ethyl 2-cyano-3-(naphtho[2,1-b]furan-2-yl)acrylate Not specified scirp.org

Schiff Base Formation and Related Transformations

Furan-2-carbaldehydes react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The reaction is often catalyzed by acid and is typically reversible. masterorganicchemistry.com

The synthesis of imines from furan-2-carbaldehydes can be achieved under mild conditions, such as reacting the aldehyde and amine in a suitable solvent like methanol (B129727) at room temperature. nih.govorganic-chemistry.org For example, 5-hydroxymethylfurfural (B1680220) (HMF) reacts with aniline (B41778) in methanol to produce the corresponding imine with a 98% yield. nih.gov

These imines are valuable intermediates. A significant related transformation is reductive amination , where the imine is reduced in situ or in a subsequent step to form a secondary amine. nih.gov This two-step, one-pot process often involves the initial condensation to form the imine, followed by catalytic hydrogenation. nih.gov This method provides an efficient route to N-substituted furfuryl amines, which are important in medicinal chemistry. nih.gov

Oxidation and Reduction Pathways

The aldehyde group of 5-(benzylsulfanyl)furan-2-carbaldehyde can undergo both oxidation and reduction.

Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, 5-(benzylsulfanyl)furan-2-carboxylic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids can be employed, although care must be taken to avoid unwanted side reactions on the furan ring or the benzylsulfanyl group, which are sensitive to harsh oxidative conditions.

Reduction of the aldehyde group to a primary alcohol, [5-(benzylsulfanyl)furan-2-yl]methanol, is readily accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents are highly effective for the reduction of aldehydes and ketones. The choice of reagent and reaction conditions can be tailored to ensure the selective reduction of the aldehyde without affecting other functional groups.

Direct deuterium (B1214612) exchange of the aldehyde proton has also been explored for isotopic labeling of furan-2-carbaldehyde, which is useful for mechanistic studies. mdpi.comresearchgate.net

Furan Ring Reactivity and Substituent Effects

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. chemicalbook.com Its reactivity is significantly greater than that of benzene (B151609). chemicalbook.com The presence of substituents, such as the aldehyde and the benzylsulfanyl group, modulates this reactivity and directs the position of substitution.

Electrophilic Aromatic Substitution on the Furan Nucleus

Electrophilic aromatic substitution in furan preferentially occurs at the C2 (or α) position, as the cationic intermediate (sigma complex) formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.compearson.comquora.com In this compound, the C2 and C5 positions are occupied. The aldehyde group is an electron-withdrawing, deactivating group, while the benzylsulfanyl group is generally considered to be an ortho-, para- director in benzene chemistry, which translates to an activating effect on the furan ring. The remaining open positions for substitution are C3 and C4. The directing effects of the existing substituents will determine the regioselectivity of further substitution.

A common electrophilic substitution is nitration . The nitration of furan derivatives often requires mild conditions to prevent ring degradation. semanticscholar.org A standard reagent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride. google.comnih.govnumberanalytics.com This method is effective for nitrating delicate furan substrates. nih.gov For furan-2-carboxylic acid, nitration can be achieved after sulfonation, which protects the ring and directs the nitro group. oup.com

Halogenation , such as bromination, also proceeds readily. Furan reacts with bromine under mild conditions to yield 2-bromofuran, highlighting the ring's high reactivity. pearson.com

Table 2: Regioselectivity in Electrophilic Substitution of Furan This table is interactive. You can sort and filter the data.

Reaction Electrophile Preferred Position of Attack Stability of Intermediate Ref
General Electrophilic Attack E⁺ C2 (α-position) More stable (3 resonance structures) chemicalbook.comquora.com
General Electrophilic Attack E⁺ C3 (β-position) Less stable (2 resonance structures) chemicalbook.com
Bromination Br₂ C2 N/A pearson.com
Nitration HNO₃/Ac₂O C5 (if C2 is substituted) N/A google.comnih.gov

Ring-Opening and Cycloaddition Reactions

The relatively low resonance energy of furan makes its ring susceptible to reactions that disrupt its aromaticity. chemicalbook.compharmaguideline.com

Ring-opening reactions can occur, particularly under acidic conditions. acs.orgmdpi.com Acid-catalyzed protonation of the furan ring, preferentially at the C2 position, can lead to the formation of highly reactive intermediates that can be attacked by nucleophiles, resulting in cleavage of the ring. acs.org For instance, the acid-catalyzed ring opening of furan in an aqueous medium can ultimately lead to the formation of 4-hydroxy-2-butenal. acs.org The presence of electron-withdrawing substituents, like an aldehyde group, generally provides some stability against acid-catalyzed degradation. pharmaguideline.com

Cycloaddition reactions , most notably the Diels-Alder [4+2] cycloaddition, are characteristic of furan. quimicaorganica.org The furan ring can act as a diene, reacting with various dienophiles (typically electron-deficient alkenes or alkynes) to form bicyclic adducts with an oxygen bridge. mdpi.comacs.org These reactions are often reversible, and the equilibrium can be influenced by temperature, with endo isomers being kinetically favored at lower temperatures and exo isomers being thermodynamically favored at higher temperatures. mdpi.comnih.gov The reactivity of the furan diene is influenced by substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the formyl group in furfural, decrease it. nih.gov Lewis acids are often used to catalyze these cycloadditions. mdpi.com

Benzylsulfanyl Group Transformations

The benzylsulfanyl group in this compound offers a versatile handle for a range of chemical modifications. The sulfur atom can be readily oxidized to sulfoxides and sulfones, which alters the electronic properties and steric bulk of the substituent. Furthermore, the carbon-sulfur bond can be cleaved under various conditions, allowing for the removal of the benzylsulfanyl group or its exchange with other functionalities.

Sulfur Oxidation Reactions

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation significantly impacts the electron-withdrawing nature of the substituent at the 5-position of the furan ring. The presence of the electron-withdrawing aldehyde group at the 2-position can influence the reactivity of the furan ring and the benzylsulfanyl group itself.

The oxidation of thioethers to sulfones is a well-established transformation in organic synthesis. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. nih.govthieme-connect.de The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. organic-chemistry.org The use of two or more equivalents of the oxidant ensures the complete conversion of the sulfide (B99878) to the sulfone. thieme-connect.de The resulting product, 5-(benzylsulfonyl)furan-2-carbaldehyde, is a known compound, confirming the viability of this oxidation reaction. sigmaaldrich.comgoogle.com

ReactantReagentSolventConditionsProductYieldReference
This compoundm-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)Dichloromethane (DCM)-40 °C to room temperature5-(benzylsulfonyl)furan-2-carbaldehydeGood to excellent (by analogy) rsc.org
Generic SulfideHydrogen Peroxide/Acetic AcidAcetic AcidNot specifiedCorresponding SulfoneNot specified organicreactions.org

Cleavage and Exchange Reactions of the Benzylsulfanyl Group

The benzylsulfanyl group can be cleaved through various methods, offering a pathway to either remove the sulfur-containing moiety or to replace it with other functional groups. These reactions are valuable for diversifying the substitution pattern of the furan-2-carbaldehyde core.

Desulfurization:

A common method for the cleavage of carbon-sulfur bonds is desulfurization using Raney Nickel. acs.orgpublish.csiro.au This reaction typically involves refluxing the substrate with an excess of Raney Nickel in a solvent like ethanol (B145695) or acetone. researchgate.net This process leads to the replacement of the benzylsulfanyl group with a hydrogen atom, yielding 5-methylfuran-2-carbaldehyde. This transformation can be considered a reductive cleavage.

ReactantReagentSolventConditionsProductYieldReference
S-methyl ylidenealkanethioate derivativesRaney Nickel (W2, deactivated)AcetoneReflux5-alkylidenefuran-2(5H)-oneGood researchgate.net
Generic Benzyl (B1604629) ThioetherRaney NickelEthanolRefluxCorresponding desulfurized compoundGood to excellent (by analogy) acs.orgpublish.csiro.aunih.gov

Oxidative and Other Cleavage Methods:

Modern synthetic methods offer alternative routes for the cleavage of benzyl thioethers under milder or more specific conditions. For instance, visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been reported for benzyl ethers and could potentially be applied to benzyl thioethers. acs.orgnih.gov This method offers the advantage of proceeding under neutral conditions. Other reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have also been employed for the selective cleavage of C(sp³)–S bonds in thioethers. researchgate.net

Exchange Reactions:

The benzylsulfanyl group can also be exchanged for other substituents. While direct exchange reactions on this compound are not explicitly documented, related transformations on other aromatic sulfides suggest potential pathways. For example, copper-catalyzed thioetherification allows for the formation of new C-S bonds. organicreactions.org Thiol-thioester exchange reactions, which are reversible processes, could also be envisioned under specific pH conditions to exchange the benzylsulfanyl group with other thiols. researchgate.netresearchgate.net

Reactant TypeReagent/CatalystReaction TypePotential Product from this compoundReference
Benzyl alcohols and thiolsCu(OTf)₂ThioetherificationExchange with other thio-substituents organicreactions.org
Thioester and ThiolBase or pH controlThiol-thioester exchangeExchange with other thio-substituents researchgate.netresearchgate.net

Advanced Spectroscopic Characterization of 5 Benzylsulfanyl Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework, as well as the connectivity between different parts of a molecule. For a compound like 5-(benzylsulfanyl)furan-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is the first-line technique for characterizing organic compounds. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum can be divided into three distinct regions corresponding to the furan (B31954) ring, the benzyl (B1604629) group, and the aldehyde proton.

The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. Research on furan-2-carbaldehyde itself shows the aldehyde proton at approximately 9.66 ppm. chemicalbook.com

The protons of the furan ring, being part of an aromatic system, will resonate in the aromatic region. The proton at the C3 position (H-3) and the proton at the C4 position (H-4) will appear as doublets due to coupling to each other. The presence of the electron-donating sulfur atom at the C5 position is expected to shield these protons to some extent compared to unsubstituted furan-2-carbaldehyde. For instance, in 5-bromofuran-2-carbaldehyde, a related compound, the furan protons are observed in the range of δ 6.5-7.2 ppm. nih.gov

The benzyl group will exhibit two sets of signals. The protons of the phenyl ring will typically appear as a multiplet between δ 7.2 and 7.5 ppm, a characteristic region for monosubstituted benzene (B151609) rings. rsc.org The methylene (B1212753) protons (-CH₂-) of the benzyl group are expected to resonate as a singlet, as there are no adjacent protons to couple with. Their chemical shift is influenced by the adjacent sulfur atom and the phenyl ring, and based on data for similar benzyl thioethers, this signal is anticipated to be around δ 4.0-4.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde-H 9.5 - 10.0 Singlet
Furan H-3 6.8 - 7.2 Doublet
Furan H-4 6.4 - 6.7 Doublet
Benzyl -CH₂- 4.0 - 4.7 Singlet
Benzyl Ar-H 7.2 - 7.5 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the furan ring carbons, and the carbons of the benzylsulfanyl group.

The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of δ 175-185 ppm. For furan-2-carbaldehyde, this signal is observed around 177.9 ppm. researchgate.netmdpi.com The carbons of the furan ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The C2 and C5 carbons, being attached to the aldehyde and the sulfur atom respectively, will have distinct chemical shifts compared to the C3 and C4 carbons. In related furan derivatives, these carbons typically appear between δ 110 and 160 ppm. researchgate.netmdpi.com

The benzylsulfanyl group will show a signal for the methylene carbon (-CH₂-) and signals for the carbons of the phenyl ring. The methylene carbon, being attached to sulfur, is expected to resonate in the range of δ 35-45 ppm, as seen in various benzyl thioethers. rsc.org The aromatic carbons of the benzyl group will appear in the typical aromatic region of δ 125-140 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde C=O 175 - 185
Furan C2 150 - 155
Furan C5 155 - 165
Furan C3 120 - 125
Furan C4 110 - 115
Benzyl -CH₂- 35 - 45
Benzyl C (quaternary) 135 - 140
Benzyl CH (aromatic) 127 - 130

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotope Labeling Studies

For instance, selective deuteration of the aldehyde proton would result in the disappearance of the corresponding signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum. magritek.com The chemical shift in the ²H NMR spectrum would be very similar to that in the ¹H NMR spectrum. magritek.com This can be a definitive method to confirm the assignment of the aldehyde proton signal.

Furthermore, deuteration of the furan or benzyl rings could be employed to study the dynamics of these ring systems. ²H NMR in the solid state is particularly sensitive to molecular motion, and changes in the lineshape of the deuterium signal can provide information about the reorientation of the C-D bonds. wikipedia.org Theoretical calculations have shown that the asymmetry of the electric field gradient tensor is an important factor in the detailed analysis of ²H NMR spectra of deuterated aromatic rings. nih.gov

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For the target molecule, a COSY spectrum would show a cross-peak between the furan protons H-3 and H-4, confirming their adjacent relationship. It would not, however, show correlations for the isolated aldehyde and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). libretexts.org An HSQC spectrum would be crucial for assigning the carbon signals of the furan and benzyl rings by linking them to their directly bonded protons. For example, the proton signal at δ ~7.0 ppm would show a correlation to the carbon signal at δ ~122 ppm, confirming this as the C3-H3 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (and sometimes four). libretexts.org HMBC is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary carbons. Key expected HMBC correlations for this compound would include:

A correlation from the aldehyde proton to the C2 and C3 carbons of the furan ring.

Correlations from the methylene protons of the benzyl group to the C5 carbon of the furan ring and to the quaternary and ortho-carbons of the phenyl ring.

Correlations from the furan protons to other carbons within the furan ring.

The combined analysis of COSY, HSQC, and HMBC spectra allows for the complete and confident assembly of the molecular structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, the furan ring, and the benzylsulfanyl group.

The most prominent feature will be the strong absorption band due to the C=O stretching vibration of the aldehyde group. For furan-2-carbaldehyde, this band appears around 1670-1690 cm⁻¹. researchgate.net The conjugation of the carbonyl group with the furan ring slightly lowers its frequency compared to a saturated aldehyde. vscht.cz

The furan ring will exhibit several characteristic bands. The C=C stretching vibrations of the furan ring are typically found in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the furan ring will appear above 3000 cm⁻¹, usually around 3100-3150 cm⁻¹. vscht.cz The C-O-C stretching of the furan ether linkage gives rise to absorptions in the 1000-1300 cm⁻¹ range.

The benzylsulfanyl group will also contribute to the spectrum. The aromatic C-H stretching vibrations of the benzene ring will also be observed above 3000 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region, potentially overlapping with the furan ring absorptions. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

ATR-IR spectroscopy, which measures the spectrum from the surface of a sample, would provide similar information to traditional transmission IR and is particularly useful for solid or liquid samples without the need for extensive sample preparation. mdpi.com

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C=O stretch 1670 - 1690 Strong
Aldehyde C-H stretch 2720 - 2820 Medium
Furan & Benzene Aromatic C-H stretch 3000 - 3150 Medium
Furan & Benzene C=C stretch 1450 - 1600 Medium to Strong
Furan C-O-C stretch 1000 - 1300 Medium to Strong
Benzylsulfanyl C-S stretch 600 - 800 Weak

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound would display a molecular ion peak [M]⁺ corresponding to its molecular weight, along with a series of fragment ions that reveal its structural components.

Based on the analysis of related compounds, several key fragmentation pathways can be predicted:

Molecular Ion Peak [M]⁺: The spectrum would show a molecular ion peak at m/z 218, corresponding to the molecular formula C₁₂H₁₀O₂S.

Loss of Aldehyde Hydrogen [M-1]⁺: Similar to furan-2-carbaldehyde, a fragment corresponding to the loss of the aldehyde hydrogen atom (m/z 217) is expected. mdpi.com

Loss of Formyl Radical [M-29]⁺: The cleavage of the formyl group (-CHO) would result in a significant peak at m/z 189. mdpi.com

Benzylic Cleavage: One of the most prominent fragmentation pathways for benzyl derivatives is the cleavage of the benzyl-sulfur bond. This would lead to the formation of a very stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other part of the molecule would form a radical cation at m/z 127.

Tropylium (B1234903) Ion: The benzyl cation (m/z 91) can rearrange to the highly stable tropylium ion.

Cleavage of the C-S bond: Fragmentation can also occur at the furan-sulfur bond, leading to other characteristic ions.

The fragmentation patterns of substituted tetrazoles, which also involve heterocyclic rings, show that cleavage often occurs at the bonds adjacent to the ring system, a principle that applies here as well. mdpi.com

Table 2: Predicted Key Fragments in the EI-MS Spectrum of this compound

m/zIon Structure/Fragment LostPredicted Intensity
218[C₁₂H₁₀O₂S]⁺ (Molecular Ion)Medium
189[M - CHO]⁺Medium to High
127[C₅H₃O₂S]⁺ (Furan-2-carbaldehyde-5-thiolate radical cation)Medium
91[C₇H₇]⁺ (Benzyl/Tropylium cation)High (Often Base Peak)
65[C₅H₅]⁺ (From Benzyl fragment)Low to Medium

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or more decimal places). While EI-MS provides integer mass-to-charge ratios, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of new compounds and their fragments. jocpr.com

For this compound (C₁₂H₁₀O₂S), HRMS would be used to confirm the exact mass of the molecular ion. The theoretical monoisotopic mass is calculated to be 218.04015 Da. By comparing this theoretical value with the experimentally measured mass, the elemental composition can be confirmed with high confidence. HRMS is also applied to the major fragments observed in the spectrum to verify their elemental compositions, further corroborating the proposed fragmentation pathways. For example, HRMS data for other complex heterocyclic compounds has been critical in their structural assignment. nih.gov

Table 3: Theoretical Exact Masses for HRMS Analysis of this compound

Ion FormulaDescriptionTheoretical Monoisotopic Mass (Da)
[C₁₂H₁₀O₂S]⁺Molecular Ion218.04015
[C₁₁H₉O₁S]⁺[M - CHO]⁺189.03741
[C₅H₃O₂S]⁺[M - C₇H₇]⁺126.98539
[C₇H₇]⁺Benzyl Cation91.05478

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted by examining the structures of related compounds. researchgate.net

Analysis of related benzylsulfanyl structures reveals typical bond lengths and the potential for specific intermolecular interactions that stabilize the crystal packing. jocpr.com For instance, in the crystal structure of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, C-H···π interactions are observed between neighboring molecules. researchgate.net Similar interactions are likely to be present in the crystal lattice of the target compound, involving the hydrogen atoms and the π-systems of both the furan and benzyl rings. Furthermore, π-π stacking interactions between adjacent furan and/or benzyl rings are highly probable, which would influence the molecular packing. jocpr.com The aldehyde oxygen could also participate in weak C-H···O hydrogen bonds, further stabilizing the three-dimensional network, a feature observed in the crystal structure of 5-(hydroxymethyl)furan-2-carbaldehyde. researchgate.net

Table 4: Predicted X-ray Crystallographic Parameters and Interactions for this compound Parameters are predictions based on analogous structures.

ParameterPredicted Feature/ValueSource/Analogy
Furan Ring GeometryPlanarFuran-2-carbaldehyde derivatives mdpi.com
Dihedral AngleTwist between furan and benzyl planesBenzylsulfanyl derivatives jocpr.com
C-S Bond Length~1.75 - 1.85 ÅGeneral organosulfur compounds
S-CH₂ Bond Length~1.80 - 1.90 ÅGeneral organosulfur compounds
Intermolecular Interactionsπ-π stacking (furan-benzyl, benzyl-benzyl)Benzylsulfanyl-triazolo-thiadiazole jocpr.com
Intermolecular InteractionsC-H···π interactionsBenzylsulfanyl-oxadiazole researchgate.net
Intermolecular InteractionsC-H···O hydrogen bonds involving the aldehyde oxygen5-(Hydroxymethyl)furan-2-carbaldehyde researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for compounds containing conjugated π-systems.

The molecule this compound possesses an extended conjugated system. Conjugation exists within the furan ring and the benzyl ring independently. researchgate.net More importantly, the entire furan-2-carbaldehyde unit forms a conjugated system. The lone pair electrons on the sulfur atom can also participate in this conjugation, potentially extending it through the methylene spacer to the benzyl ring, although the effect would be moderated by the insulating CH₂ group. The primary conjugated system responsible for UV absorption involves the furan ring, the aldehyde group, and the sulfur atom.

The UV spectrum is expected to be dominated by intense π→π* transitions. Studies on furan and its derivatives show that these transitions are characteristic of the conjugated furan system. researchgate.net The parent furan-2-carbaldehyde shows a strong absorption maximum around 277 nm. mdpi.com The addition of the benzylsulfanyl group at the 5-position acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore). The sulfur atom, with its available lone pairs, can donate electron density into the furan ring, causing a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted furan-2-carbaldehyde. The benzyl group itself has characteristic absorptions in the UV region (around 260 nm), which may overlap with or be incorporated into the main absorption band of the furan system. The exact position and intensity of the absorption maxima would be sensitive to the solvent used.

Table 5: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Type of TransitionChromophoreNotes
> 280 nmπ → πFuran-2-carbaldehyde with sulfur substituentBathochromic shift expected compared to furan-2-carbaldehyde (~277 nm). mdpi.com
~260 nmπ → πBenzyl groupMay be observed as a shoulder or merged with the main absorption band.

Computational and Theoretical Investigations of 5 Benzylsulfanyl Furan 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Molecular Geometry Optimization

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For a molecule like 5-(benzylsulfanyl)furan-2-carbaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

In studies of related compounds, such as Schiff bases derived from furan-2-carbaldehyde, DFT calculations at the B3LYP/LANL2DZ level of theory have been used to successfully optimize molecular structures. nih.gov Similarly, the geometries of 5-nitro-2-furaldehyde (B57684) oxime have been determined using the B3LYP method with 6-31+G(d,p) and 6-311++G(d,p) basis sets, identifying the most stable conformer. nih.gov These optimized structures provide the foundation for all subsequent property calculations.

Electronic Structure Analysis (HOMO-LUMO, MEP)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.org

For instance, analysis of a pyrimidine (B1678525) derivative containing a benzylsulfanyl group showed that the HOMO is localized over the benzylsulfanyl-pyrimidine moiety, while the LUMO is distributed over the pyrimidine ring, indicating these as the primary sites for electron donation and acceptance, respectively. nih.gov DFT calculations on furan-derived Schiff base metal complexes have also been used to calculate HOMO-LUMO energy gaps, which helps in determining properties like chemical hardness and potential. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. malayajournal.orgnih.gov In a molecule like this compound, the oxygen of the carbonyl group and the sulfur atom would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential. nih.govbhu.ac.in

ParameterValue (Compound A)Value (Compound B)Reference
HOMO Energy-6.514 eV-4.951 eV malayajournal.org
LUMO Energy-2.696 eV-2.631 eV malayajournal.org
Energy Gap (ΔE)3.818 eV2.320 eV malayajournal.org
Chemical Hardness (η)1.909 eV1.160 eV malayajournal.org
Chemical Potential (µ)-4.605 eV-3.791 eV malayajournal.org

Note: Data is for illustrative purposes, based on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (Compound A) and a Co(II) complex of a furan-derived Schiff base (Compound B). nih.govmalayajournal.org This table demonstrates the type of data generated from DFT calculations.

Intramolecular Charge Transfer (ICT) Studies

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This process is fundamental to the behavior of many functional materials used in optics and electronics. researchgate.net Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), can model these excited-state processes.

Studies on furan (B31954) and its derivatives show that electron charge can be transferred between adjacent furan rings or from a furan ring to a connected moiety, influencing the material's electronic properties. acs.orgresearchgate.net For this compound, which contains an electron-rich benzylsulfanyl group and an electron-withdrawing aldehyde group attached to the furan ring, ICT from the sulfur/benzyl (B1604629) end to the carbaldehyde end through the furan π-system is highly probable and would be a key area of computational investigation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

While no specific docking studies for this compound are reported, numerous studies have successfully docked related furan- and benzylsulfanyl-containing compounds into the active sites of various enzymes. For example, derivatives of furan have been docked against targets like the EGFR tyrosine kinase to explore their binding modes and interactions. nih.gov A study on a pyrimidine derivative with a benzylsulfanyl group docked the compound into the catalytic site of glycogen (B147801) phosphorylase, identifying key hydrogen bonding and π-π stacking interactions. nih.gov Such simulations for this compound would help identify its potential biological targets and elucidate the specific amino acid interactions driving its binding.

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
Furan-thiazolidinone derivative (6a)GlcN-6P (2VF5)-7.9ASN522, ASP474 researchgate.net
Furan-thiazolidinone derivative (6d)GlcN-6P (2VF5)-8.4SER316 researchgate.net
Benzofuran (B130515) derivative (5d)ALK Receptor-9.925Not specified mdpi.com

Note: This table presents example data from docking studies of various furan-containing heterocyclic compounds against their respective protein targets to illustrate typical research findings.

In Silico Prediction of Molecular Properties

In silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are vital in early-stage drug development to filter out candidates with poor pharmacokinetic profiles or high toxicity, thereby reducing the cost and time of development. researchgate.netnih.gov

For furan-containing thiazole (B1198619) Schiff bases, in silico ADMET prediction studies have been conducted to validate their potential for oral bioavailability. nih.gov Similarly, such analyses on other heterocyclic compounds help predict properties like water solubility, Caco-2 permeability (intestinal absorption), cytochrome P450 metabolism, and potential toxicities. researchgate.netnih.gov A comprehensive ADMET prediction for this compound would assess its drug-likeness and potential safety profile based on its computed structural and physicochemical properties.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly DFT, is an invaluable tool for elucidating reaction mechanisms. It allows researchers to map out the entire energy landscape of a chemical reaction, identifying intermediates, transition states, and calculating activation energies. This provides a deep understanding of reaction pathways and selectivity. nih.gov

For example, computational studies have been used to explore the synthesis of furan derivatives through various reaction pathways, such as the cyclization of alkynes with diazocarbonyls or the Suzuki-Miyaura coupling reaction. nih.govresearchgate.net Research on the reaction of 5-bromo-2-furaldehyde (B32451) with organozinc reagents has detailed the conditions and pathways for creating 5-substituted furaldehydes. nih.gov A computational study on this compound could investigate its synthesis routes or its subsequent reactions, providing insights into the energies of transition states and the stability of intermediates, thus guiding synthetic efforts.

Exploration of Biological Activities of 5 Benzylsulfanyl Furan 2 Carbaldehyde Derivatives General Research Areas

Antifungal Activity Investigations

Derivatives of furan-2-carbaldehyde have been a subject of interest in the search for new antifungal agents. Studies have shown that modifying the core structure can lead to compounds with significant efficacy against various fungal pathogens.

Research into 5-nitro-2-furfurylidene derivatives demonstrated that certain compounds exhibited high activity against Candida albicans. researchgate.net Similarly, investigations into 4-[(5-Aryl-2-furyl)carbonothioyl] morpholines identified compounds with potent antifungal effects, particularly against Cryptococcus neoformans. pensoft.net Another study involving benzothiazole (B30560) derivatives of furan-2-carbaldehyde found that all the synthesized compounds showed better antifungal activity than the reference drugs, bifonazole (B1667052) and ketoconazole. researchgate.net The structural modifications, such as the introduction of a nitro group or an aryl-substituted thiocarbonyl morpholine (B109124) moiety, appear to be crucial for the observed antifungal properties.

Table 1: Antifungal Activity of Selected Furan-2-carbaldehyde Derivatives

Derivative Class Fungal Strain(s) Observed Activity
5-Nitro-2-furfurylidene derivatives Candida albicans High activity
4-[(5-Aryl-2-furyl)carbonothioyl] morpholines Cryptococcus neoformans High activity

Antibacterial Activity Investigations

The furan (B31954) nucleus is a key component in many compounds investigated for antibacterial properties. nih.gov The antibacterial potential of 5-(benzylsulfanyl)furan-2-carbaldehyde derivatives has been explored against a range of both Gram-positive and Gram-negative bacteria.

A study on 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives revealed that all twenty synthesized compounds demonstrated antibacterial activity against eight different bacterial species. Notably, all of these compounds were more potent than ampicillin (B1664943) against the tested bacteria. researchgate.net Furthermore, certain 5-nitro-2-furfurylidene derivatives were found to be effective in inhibiting the growth of Bacillus subtilis and Staphylococcus aureus. researchgate.net These findings highlight the potential of the furan-2-carbaldehyde scaffold in developing new antibacterial agents to combat drug-resistant microorganisms. nih.gov

Antitumor and Antiproliferative Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of furan-2-carbaldehyde have shown promise in this area. researchgate.net Various synthetic analogues have been evaluated for their ability to inhibit the growth of cancer cells.

In one study, the screening of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives led to the identification of a lead compound, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, which was found to be superior to established chemotherapy drugs like 5-fluorouracil (B62378) and cisplatin. researchgate.net Other research has focused on 2-(5-arylfuran-2-yl)-1H-benzo[d]imidazole derivatives, which were investigated as potential inhibitors for breast cancer cell lines. researchgate.net Additionally, 5-hydroxymethylfurfural (B1680220) (5-HMF), a related furan derivative, has demonstrated antiproliferative activity against human melanoma A375 cells by inducing apoptosis and cell cycle arrest. nih.gov These studies underscore the potential of furan-based compounds in oncology. nih.govmdpi.com

Table 2: Antiproliferative Activity of Selected Furan Derivatives

Derivative/Compound Cancer Cell Line(s) Key Finding
3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Not specified Superior to 5-fluorouracil and cisplatin
2-(5-arylfuran-2-yl)-1H-benzo[d]imidazole derivatives Breast cancer cell lines Potential inhibitors

Anti-inflammatory Research

Chronic inflammation is implicated in numerous diseases, driving the search for new anti-inflammatory drugs. Furan derivatives have been investigated for their ability to modulate inflammatory pathways. nih.gov

Natural furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov Synthetic derivatives have also been a focus of research. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and found to effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells. rsc.org The benzothiazole moiety, which can be incorporated into furan-2-carbaldehyde derivatives, is itself a scaffold known for diverse biological activities, including anti-inflammatory effects. researchgate.net

Antioxidant Activity Studies

Oxidative stress is a contributing factor to cellular damage and various pathological conditions. Consequently, compounds with antioxidant properties are of significant scientific interest. Several studies have evaluated the antioxidant capacity of furan-2-carbaldehyde derivatives.

The antioxidant activity of 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives has been assessed using various spectrophotometric assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric-reducing antioxidant power (FRAP) assay, and the oxygen radical absorbing capacity (ORAC) assay. nih.govnih.gov These studies confirmed that HMF derivatives possess antioxidant capabilities. nih.govnih.gov Other research on different heterocyclic systems derived from furan precursors, such as thiazolo[4,5-b]pyridine-2-one and quinazoline (B50416) derivatives, also demonstrated good radical scavenging activity in a dose-dependent manner, often evaluated using the DPPH method. researchgate.netnih.gov

Antidiabetic Research (e.g., α-amylase, α-glucosidase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. niscpr.res.inresearchgate.net Research has explored furan-containing compounds for their potential in this area.

While direct studies on this compound derivatives are limited in this specific context, related heterocyclic structures have shown significant promise. For example, a series of new quinazoline derivatives synthesized from pyrazol-4-carbaldehyde demonstrated potent α-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the standard drug acarbose. nih.gov α-Glucosidase inhibitors work by delaying carbohydrate digestion and glucose absorption, thereby reducing the increase in blood glucose levels after meals. nih.govnih.govfrontiersin.org

Antitubercular Activity Screening

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. researchgate.net Furan-based scaffolds have been actively investigated for their activity against Mycobacterium tuberculosis. pensoft.netnih.gov

Several classes of furan derivatives have been synthesized and evaluated. Nitrofuran derivatives, such as N-benzyl-5-nitrofuran-2-carboxamide, have been identified as potent antitubercular hits. nih.gov In another study, a derivative of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione exhibited a minimum inhibitory concentration (MIC) against the H37Rv strain of Mycobacterium tuberculosis that was better than standard drugs like Pyrazinamide and Streptomycin. mdpi.com In silico studies involving molecular docking have also been used to analyze the potential of benzofuran (B130515) derivatives as novel antituberculosis drugs. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
2-(5-arylfuran-2-yl)-1H-benzo[d]imidazole
5-(hydroxymethyl)furan-2-carbaldehyde (HMF)
N-benzyl-5-nitrofuran-2-carboxamide
2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione
Bifonazole
Ketoconazole
Ampicillin
5-fluorouracil
Cisplatin
Acarbose
Pyrazinamide

While direct and extensive research on the biological activities of this compound is not widely published, studies on structurally analogous compounds provide significant insights into its potential pharmacological profile. A particularly relevant analogue is 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which shares a furan-2-carbaldehyde core with a sulfur-containing aromatic substituent at the 5-position. Research into the derivatives of this analogue has revealed promising antitumor, antibacterial, and antifungal properties.

Antitumor Activity

Derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been synthesized and evaluated for their antitumor activities. One study revealed that a lead compound, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, demonstrated superior antitumor screening results when compared to established drugs such as 5-fluorouracil, cisplatin, and curcumin. researchgate.net This suggests that the furan-2-carbaldehyde scaffold, when appropriately substituted, can serve as a potent template for the design of novel anticancer agents.

Further research into other 5-substituted furan-2-carbaldehyde derivatives has also shown significant cytotoxic effects. For instance, novel chalcone (B49325) derivatives synthesized from 4-acetyl-5-furan/thiophene-pyrazole and various aldehydes have been evaluated against several human cancer cell lines, with some compounds showing promising activity. updatepublishing.com Similarly, derivatives of 5-(4-chlorophenyl)furan have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov

Antitumor Activity of Furan-2-Carbaldehyde Derivatives

Compound DerivativeActivityCell Lines TestedKey FindingsReference
3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrileAntitumorNot specifiedSuperior activity compared to 5-fluorouracil, cisplatin, and curcumin. researchgate.net
5-(4-chlorophenyl)furan derivatives (e.g., 7c, 7e, 11a)Tubulin Polymerization Inhibition, CytotoxicityLeukemia SRCompounds 7c, 7e, and 11a were more potent than colchicine. nih.gov
Benzimidazole derivatives of 5-phenylfuran-2-carbaldehydeAnticancerMCF7 (Breast Cancer)IC50 value of 44.5 µg/mL for 2‐(5‐(4‐chlorophenyl) furan‐2‐yl)‐5‐methyl‐1H‐benzo[d]imidazole. researchgate.net

Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents. researchgate.net Derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have demonstrated notable antibacterial and antifungal activities. In one study, all 20 synthesized compounds showed better antibacterial potency than ampicillin against eight Gram-positive and Gram-negative bacterial species. researchgate.net Furthermore, these compounds exhibited antifungal activity superior to the reference drugs bifonazole and ketoconazole. researchgate.net

Other studies on 5-substituted furan-2-carbaldehydes have also reported significant antimicrobial properties. For example, 4-(5-aryl-2-furoyl)morpholines and their thio-analogues have been synthesized and tested, with some compounds showing high activity against Cryptococcus neoformans. pensoft.net Schiff bases derived from 5-(phenyl substituted)-2-furfuraldehyde have been evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. derpharmachemica.com

Antimicrobial Activity of Furan-2-Carbaldehyde Derivatives

Compound DerivativeActivityMicroorganisms TestedKey FindingsReference
Derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehydeAntibacterial, Antifungal8 Gram-positive and Gram-negative bacteria, 8 fungal speciesBetter antibacterial potency than ampicillin and superior antifungal activity to bifonazole and ketoconazole. researchgate.net
4-(5-aryl-2-furoyl)morpholines and their thio-analoguesAntifungalCryptococcus neoformans ATCC 208821Compounds 7b, 8a, and 8c showed high activity. pensoft.net
2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazidesAntibacterialS. aureus, B. cereus, E. faecalis, S. epidermidis, E. coli, S. typhi, S. dysenteriae, K. pneumoniaeEvaluated for in vitro antibacterial activity. derpharmachemica.com

General Pharmacological Interest of Furan Derivatives

The furan ring is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds, both natural and synthetic. researchgate.net The versatility of the furan nucleus allows for a diverse range of substitutions, leading to compounds with a broad spectrum of pharmacological activities.

Furan derivatives have been extensively investigated for their therapeutic potential in various disease areas, including:

Antimicrobial: The nitrofuran antibiotics, such as nitrofurantoin, are a well-known class of drugs used to treat urinary tract infections. nih.gov Numerous other furan derivatives have shown potent activity against a wide range of bacteria and fungi. researchgate.netpensoft.net

Anticancer: Many furan-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. updatepublishing.comnih.govresearchgate.net Their mechanisms of action are diverse and include the inhibition of key enzymes and cellular processes like tubulin polymerization. nih.gov

Anti-inflammatory: Certain furan derivatives have been reported to possess anti-inflammatory properties. researchgate.net

Antitubercular: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Furan derivatives, particularly those containing a nitro group, have shown promising activity against Mycobacterium tuberculosis. mdpi.com

Antioxidant: Some furan derivatives, such as those synthesized from 5-hydroxymethylfurfural, have demonstrated significant free radical scavenging activity. updatepublishing.com

The continued exploration of furan chemistry is a testament to the importance of this heterocyclic system in the development of new therapeutic agents. The ability to functionalize the furan ring at various positions allows for the fine-tuning of pharmacological properties, offering a promising avenue for the discovery of novel drugs with improved efficacy and selectivity.

Advanced Applications and Future Perspectives

5-(benzylsulfanyl)furan-2-carbaldehyde as a Synthetic Building Block

The reactivity of the aldehyde group and the furan (B31954) ring, combined with the presence of the benzylsulfanyl moiety, makes this compound a valuable precursor in organic synthesis.

Furan-2-carbaldehyde and its derivatives are well-established starting materials for the synthesis of a wide array of heterocyclic compounds. These derivatives can undergo condensation reactions with various nucleophiles to construct larger, more complex molecular architectures. For instance, furan carbaldehydes react with compounds like o-phenylenediamines to yield benzimidazole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The reaction often proceeds with high efficiency, sometimes catalyzed by transition metals like copper.

Similarly, reactions with 2-aminothiophenol can lead to the formation of benzothiazole (B30560) derivatives, another important heterocyclic core. The versatility of furan-2-carbaldehydes extends to multicomponent reactions, enabling the synthesis of complex structures such as dihydropyridines in a single step. For example, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde has been used in multicomponent reactions to synthesize diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate researchgate.net.

The benzylsulfanyl group in this compound can influence the electronic properties and reactivity of the furan ring and the carbaldehyde group, potentially leading to novel heterocyclic structures with unique biological activities. Research into these specific transformations is a promising area for future exploration.

Furan-based compounds, particularly those derived from biomass like 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key renewable building blocks for polymers. fcad.comnih.gov HMF can be transformed into monomers such as 2,5-furandicarboxylic acid (FDCA), which is a bio-based alternative to terephthalic acid used in the production of polyesters like polyethylene terephthalate (PET). The structural rigidity of the furan ring can impart desirable properties to the resulting polymers.

While direct research on the use of this compound in polymer synthesis is not extensively documented, its structural similarity to other furanic aldehydes suggests its potential as a precursor for novel polymeric materials. The benzylsulfanyl group could introduce specific functionalities, such as altered thermal stability, optical properties, or reactivity for cross-linking, making it a candidate for specialized polymers and dyes. Furfural (B47365) itself is an important starting material for the synthesis of dyes and polymeric materials. mdpi.com

Potential in Functional Materials Science

The unique combination of a furan ring, a carbaldehyde, and a benzylsulfanyl group suggests that this compound could be a valuable component in the design of functional materials. The sulfur atom in the benzylsulfanyl moiety can interact with metal surfaces or nanoparticles, making it a candidate for creating self-assembled monolayers or modifying the surface of materials. The conjugated system of the furan ring and aldehyde group may also lead to interesting optical and electronic properties, which could be exploited in the development of sensors, organic electronics, or photoactive materials.

Innovative Chemical Transformations and Method Development

The chemical structure of this compound offers multiple sites for chemical modification, making it a target for the development of new synthetic methodologies. The furan ring can undergo various transformations, including ring-opening reactions to produce valuable polyols, which are important industrial chemicals. mdpi.com Research into catalytic systems for the selective transformation of furan compounds is an active area. mdpi.com The development of innovative catalytic methods for the transformation of this compound could lead to the efficient synthesis of a range of valuable chemicals.

Future Directions in Computational Drug Design and Virtual Screening

Computational methods are increasingly used to predict the biological activity of molecules and to design new drug candidates. The structural motifs present in this compound and its potential derivatives, such as benzimidazoles and benzothiazoles, are of significant interest in medicinal chemistry. Molecular docking studies on furan-containing benzimidazole derivatives have shown significant interaction with biological targets like the protein 5WS1, suggesting potential applications in cancer therapy. researchgate.net Virtual screening of libraries of compounds derived from this compound could identify promising candidates for further experimental investigation against a variety of diseases.

Sustainable Synthesis and Biomass Utilization Considerations

A significant advantage of furan-based chemistry is the potential for sustainable production from renewable resources. mdpi.com 5-Hydroxymethylfurfural (HMF), a key platform chemical, can be derived from the acid-catalyzed dehydration of carbohydrates found in biomass, such as fructose, glucose, and cellulose. fcad.comresearchgate.net The development of efficient and environmentally friendly methods for the production of HMF and other furanic aldehydes is a major focus of green chemistry research. researchgate.net

While the direct synthesis of this compound from biomass is not yet established, its precursor, a furan-2-carbaldehyde derivative, can potentially be sourced from renewable feedstocks. Future research will likely focus on developing green synthetic routes to this and other functionalized furan compounds, contributing to a more sustainable chemical industry. This includes the use of greener solvents, catalysts, and energy sources, such as microwave-assisted synthesis. bohrium.com

Q & A

Basic: What are the standard synthetic routes for 5-(benzylsulfanyl)furan-2-carbaldehyde, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves introducing the benzylsulfanyl group to a furan-2-carbaldehyde precursor. Key steps include:

  • Sulfanylation: Reaction of a furan derivative (e.g., 5-bromofuran-2-carbaldehyde) with benzyl mercaptan under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or THF) .
  • Aldehyde Protection/Deprotection: Temporary protection of the aldehyde group (e.g., acetal formation) may prevent side reactions during sulfanylation .
    Optimization Strategies:
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid oxidation of the sulfanyl group .
  • Catalysis: Use transition-metal catalysts (e.g., CuI) to enhance coupling efficiency .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • DFT Calculations: Density Functional Theory (DFT) evaluates the electrophilicity of the aldehyde group. The electron-withdrawing benzylsulfanyl group increases the aldehyde's electrophilicity, favoring nucleophilic attack .
  • Frontier Molecular Orbital (FMO) Analysis: Identifies reactive sites by analyzing HOMO-LUMO gaps. For example, the LUMO of the aldehyde group is a key target for nucleophiles like amines or hydrazines .
  • Solvent Effects: Implicit solvent models (e.g., PCM) simulate how solvents like ethanol or DMSO stabilize transition states .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies the aldehyde proton (δ 9.6–10.2 ppm) and benzylsulfanyl protons (δ 3.8–4.2 ppm for CH₂) .
    • ¹³C NMR: Confirms the aldehyde carbon (δ ~190 ppm) and furan ring carbons .
  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry (MS): Molecular ion peak (m/z ~218) and fragmentation patterns validate the structure .
  • X-ray Crystallography: Resolves crystal packing and bond angles using SHELX for refinement .

Advanced: How can researchers resolve contradictions between experimental and theoretical thermodynamic data for this compound?

Answer:
Contradictions often arise in enthalpy of formation (ΔHf) values. A methodological approach includes:

  • Experimental Data: Bomb calorimetry (e.g., B-08-MA calorimeter) measures combustion energy (ΔcH°), which is converted to ΔHf using Hess’s Law .
  • Theoretical Comparisons:
    • Group Additivity Methods: Compare experimental ΔHf with values calculated via Benson’s group contributions. Discrepancies >5% suggest unaccounted steric or electronic effects .
    • Crystal Packing Effects: Lattice energy calculations (e.g., via PIXEL method) explain deviations caused by solid-state interactions .

Advanced: What strategies are used to study the compound’s role in multi-component reactions for heterocyclic synthesis?

Answer:

  • Reaction Design: Combine with amines, ketones, or azides to form imidazoles, triazoles, or pyrroles. Example:
    • Hantzsch Dihydropyridine Synthesis: React with ethyl acetoacetate and ammonium acetate in ethanol under reflux .
  • Mechanistic Probes:
    • Kinetic Studies: Monitor reaction progress via HPLC or in-situ IR to identify rate-determining steps .
    • Isotopic Labeling: Use ¹³C-labeled aldehyde to track bond formation in intermediates .
  • Byproduct Analysis: GC-MS identifies side products (e.g., Schiff bases) to refine reaction conditions .

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) for optimal separation of aldehyde derivatives .
  • Recrystallization: Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
  • TLC Monitoring: Rf ~0.5 (hexane:EtOAc 3:1) ensures proper fraction collection .

Advanced: How does the benzylsulfanyl group influence the compound’s electronic properties compared to other substituents?

Answer:

  • Electron-Withdrawing Effect: The –S– group slightly withdraws electrons via induction, polarizing the furan ring and increasing aldehyde reactivity.
  • Comparative Analysis:
    • vs. Methylthio (–SCH₃): Benzylsulfanyl provides steric bulk, reducing nucleophilic attack at the sulfur atom .
    • vs. Nitrophenyl: Electron-withdrawing nitro groups further increase aldehyde electrophilicity but reduce solubility .
  • Hammett Parameters: σp values quantify substituent effects on reaction rates .

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